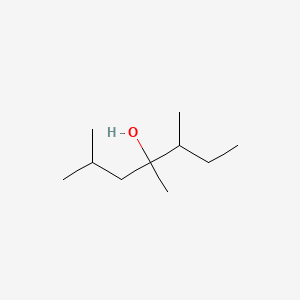
2,4,5-Trimethylheptan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethylheptan-4-ol is an organic compound belonging to the class of alcohols It is characterized by a heptane backbone with three methyl groups attached at the 2nd, 4th, and 5th positions, and a hydroxyl group (-OH) at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the alkylation of a heptane derivative with methyl groups followed by the introduction of a hydroxyl group. The reaction conditions typically require a catalyst, such as a strong acid or base, to facilitate the alkylation and hydroxylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions: 2,4,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4,5-Trimethylheptan-4-one.
Reduction: Formation of 2,4,5-Trimethylheptane.
Substitution: Formation of 2,4,5-Trimethylheptyl halides or amines.
科学的研究の応用
2,4,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways, leading to its observed effects.
類似化合物との比較
2,4,5-Trimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,4,5-Trimethylheptan-3-ol: Hydroxyl group at a different position.
2,4,5-Trimethylheptane: Lacks the hydroxyl group.
Uniqueness: 2,4,5-Trimethylheptan-4-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
66256-46-0 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,4,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-9(4)10(5,11)7-8(2)3/h8-9,11H,6-7H2,1-5H3 |
InChIキー |
RCSCLTAIPNDFGC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)(CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
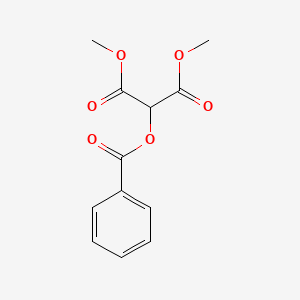
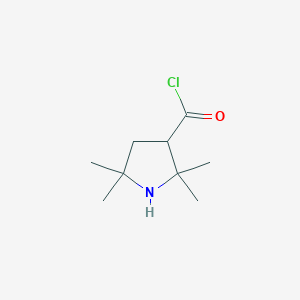

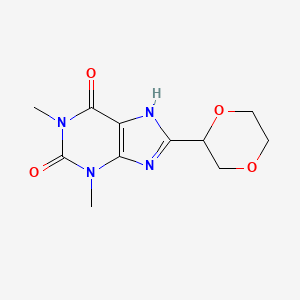

![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
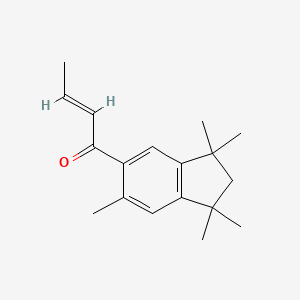
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
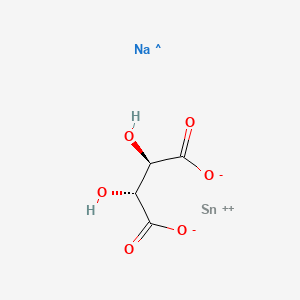
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
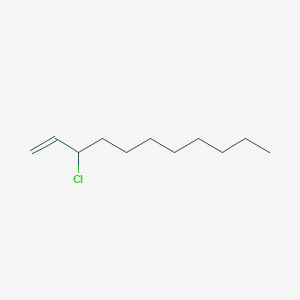
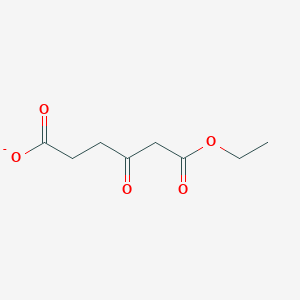
methanone](/img/structure/B14473048.png)
